
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C13H16F2N2 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine consists of a pyrrolidine ring attached to a cyclopropyl group and a 3,4-difluorophenyl group . The molecule has a molecular weight of 238.28 .Applications De Recherche Scientifique
Diastereoselective Synthesis of Pyrrolidines
Research demonstrates the catalytic use of Yb(OTf)₃ in the diastereoselective synthesis of pyrrolidines, where aldimines react with 1,1-cyclopropanediesters to produce pyrrolidines with significant diastereoselectivity. This method highlights the potential utility of cyclopropyl-containing compounds in the stereoselective formation of pyrrolidine rings, potentially including structures similar to 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (Carson & Kerr, 2005).
Enantioselective Nitrile Anion Cyclization
Another study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, showcasing a method that could be adapted for the synthesis of fluorophenyl-substituted pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, offering insights into asymmetric synthesis strategies (Chung et al., 2005).
Synthesis of Substituted Pyrrolidin-2-ones
Research focusing on the synthesis of pharmacologically relevant 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes also presents a methodological framework potentially applicable to the synthesis and functionalization of cyclopropyl and fluorophenyl-containing pyrrolidine compounds (Boichenko et al., 2022).
One-Pot Synthesis of Pyrroles
A one-pot synthesis approach for polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3, highlights a versatile synthetic route that could potentially be adapted for the synthesis of complex pyrrolidine and pyrrole derivatives involving cyclopropyl and difluorophenyl motifs (Wang et al., 2013).
Propriétés
IUPAC Name |
1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXIVRDVQGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



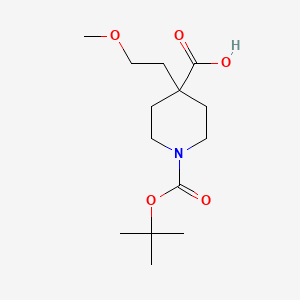

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
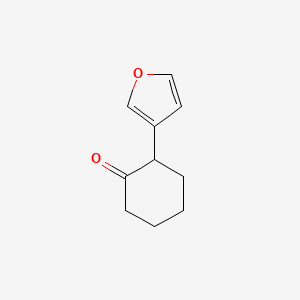
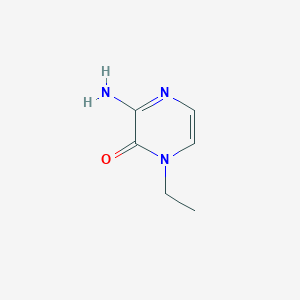
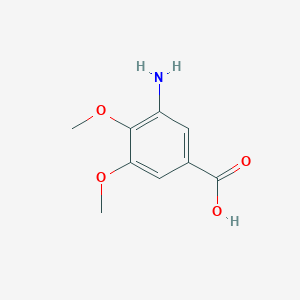
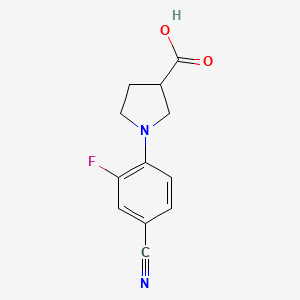
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
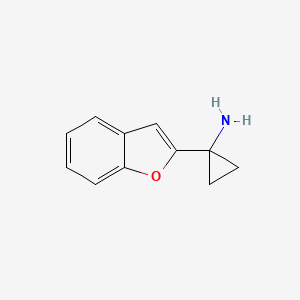
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)